molecular formula C7H3BrFNS B7826905 5-Bromo-2-fluorophenylisothiocyanate

5-Bromo-2-fluorophenylisothiocyanate

Cat. No.: B7826905
M. Wt: 232.07 g/mol
InChI Key: KALKCMPRIJRUBY-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Arylisothiocyanates in Synthetic Organic Chemistry

Halogenated arylisothiocyanates are a subclass of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and an isothiocyanate (-N=C=S) group. These compounds are important intermediates in organic synthesis, primarily due to the reactivity of the isothiocyanate moiety. The isothiocyanate group acts as an electrophile, readily reacting with nucleophiles like primary and secondary amines to form substituted thiourea (B124793) derivatives. This reaction is a cornerstone for creating diverse molecular libraries, as various amines can be used to generate a wide array of thiourea compounds.

The halogen substituents on the aromatic ring further enhance the synthetic utility of these molecules. They can be used as handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of halogens also influences the reactivity of the aromatic ring and the isothiocyanate group itself.

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine atoms on the same aromatic ring, as in 5-Bromo-2-fluorophenylisothiocyanate, imparts a unique set of properties to the molecule.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the acidity of nearby protons and the reactivity of other functional groups on the ring. In the context of nucleophilic aromatic substitution, a fluorine substituent can activate the ring towards attack, making it a surprisingly good leaving group in these specific reactions.

Bromine: The bromine atom is a versatile functional handle. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it an excellent participant in metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the bromine-substituted position, a key strategy in the synthesis of complex molecules. mdpi.comresearchgate.net For instance, 5-bromo-substituted heterocycles are widely used in palladium-catalyzed cross-coupling methods to create a variety of derivatives. researchgate.net

The differential reactivity of the C-Br and C-F bonds allows for sequential, site-selective modifications of the aromatic ring, providing a powerful tool for constructing complex molecular architectures.

Overview of Current Research Trajectories for this compound and Its Analogues

While published research focusing specifically on this compound is scarce, the research trajectories of its close structural isomer, 2-Bromo-5-fluorophenylisothiocyanate , provide valuable insights into its potential applications. This analogue is utilized as a reagent in organic synthesis and for the development of biologically active compounds. lookchem.com

Research involving 2-Bromo-5-fluorophenylisothiocyanate and its precursors, such as 2-bromo-5-fluoroaniline, points towards applications in several key areas:

Medicinal Chemistry: Isothiocyanates are a well-known class of compounds with a wide range of biological activities. The 2-bromo-5-fluorophenylisothiocyanate framework can be incorporated into larger molecules to create new therapeutic agents. lookchem.com For example, related isothiocyanates have been investigated for their potential in developing anticancer therapies.

Agrochemical Development: The chemical properties of halogenated phenylisothiocyanates could be harnessed to create new pesticides or herbicides. lookchem.com

Materials Science: The unique electronic properties conferred by the halogen substituents make these compounds potential building blocks for novel materials with specific optical or electronic characteristics. lookchem.com

The synthesis of these compounds often starts from the corresponding aniline (B41778), in this case, 5-bromo-2-fluoroaniline (B1303259) or its isomer. bldpharm.comnbinno.com These anilines can be converted to the isothiocyanate through various established chemical methods. The resulting halogenated phenylisothiocyanate is a versatile building block, ready for further modification via its reactive isothiocyanate group or through cross-coupling reactions at the bromine position.

Data Tables

Table 1: Physicochemical Properties of the Analogue 2-Bromo-5-fluorophenylisothiocyanate

PropertyValueReference
CAS Number 1027513-65-0 or 175205-35-3 synquestlabs.com
Molecular Formula C₇H₃BrFNS synquestlabs.com
Molecular Weight 232.07 g/mol synquestlabs.com
Synonyms 1-bromo-4-fluoro-2-isothiocyanatobenzene

Table 2: Common Reactions of Halogenated Arylisothiocyanates

Reaction TypeReagents/ConditionsProduct TypeSignificance
Thiourea Formation Primary or Secondary AminesN,N'-disubstituted or N,N',N'-trisubstituted thioureasAccess to diverse libraries of biologically relevant compounds.
Suzuki Coupling Boronic acids, Pd catalyst, BaseAryl-substituted products (biaryls)Forms C-C bonds, replacing the bromine atom. researchgate.net
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, BaseAlkynyl-substituted aromatic compoundsForms C-C bonds, replacing the bromine atom. mdpi.com
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, alkoxides)Substitution of the fluorine atomCan occur under specific conditions due to ring activation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-fluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALKCMPRIJRUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformation Studies of 5 Bromo 2 Fluorophenylisothiocyanate

Electrophilic Aromatic Substitution Pathways in Halogenated Phenyl Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reactivity of the ring towards electrophiles is significantly influenced by the nature of the substituents already present. wikipedia.org

Substituents on an aromatic ring can be classified as either activating or deactivating. wikipedia.org Activating groups increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgyoutube.com Conversely, deactivating groups withdraw electron density, making the ring less reactive towards electrophiles.

In the case of 5-Bromo-2-fluorophenylisothiocyanate, the phenyl ring is substituted with two halogen atoms, bromine and fluorine, and an isothiocyanate group. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. masterorganicchemistry.com This deactivation makes the aromatic ring less susceptible to electrophilic attack compared to benzene. longdom.org

The directing effect of these substituents is also crucial. Both bromine and fluorine are ortho-, para-directing groups. sarthaks.com This means they direct incoming electrophiles to the positions ortho and para to themselves. However, the isothiocyanate group is a deactivating, meta-directing group. The interplay of these directing effects determines the regioselectivity of substitution on the this compound ring.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comlongdom.org This is typically the rate-determining step. youtube.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. youtube.commasterorganicchemistry.com

For halogenation reactions, a Lewis acid catalyst is often required to generate a more potent electrophile. masterorganicchemistry.comlongdom.org

Nucleophilic Aromatic Substitution Reactions on the Halogenated Aryl Ring

While aromatic rings are electron-rich and typically undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org These reactions involve the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org

Aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, the presence of electron-withdrawing groups at positions ortho and/or para to the leaving group can activate the ring for nucleophilic attack. libretexts.orglibretexts.org In this compound, the fluorine and bromine atoms, along with the isothiocyanate group, exert an electron-withdrawing effect, making the ring susceptible to nucleophilic attack. The fluorine atom, being more electronegative, is a better leaving group in this context compared to bromine. youtube.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions help to delocalize the negative charge of the intermediate, thereby stabilizing it. libretexts.org For instance, 5-Bromo-2-fluoropyrimidine can undergo nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group (–N=C=S) is a versatile functional group known for its electrophilic character. wikipedia.org The carbon atom of the isothiocyanate is susceptible to attack by various nucleophiles. arkat-usa.org

Formation of Thiourea (B124793) Derivatives via Nucleophilic Addition

Isothiocyanates readily react with primary and secondary amines to form thiourea derivatives. researchgate.netuobabylon.edu.iq This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. organic-chemistry.org The resulting adduct then undergoes proton transfer to yield the stable thiourea.

The synthesis of thioureas from isothiocyanates is a common and efficient method. organic-chemistry.orgresearchgate.net For example, the reaction of aromatic amines with isothiocyanates may require refluxing in a suitable solvent like tert-butanol. researchgate.net The formation of thioureas can be confirmed by spectroscopic methods, with characteristic signals in ¹H NMR and ¹³C NMR spectra. researchgate.net

Table 1: Examples of Thiourea Synthesis from Isothiocyanates
Amine ReactantIsothiocyanateProductReaction ConditionsReference
Aniline (B41778) derivativesAllyl isothiocyanateN-Aryl-N'-allylthioureaReflux in ethanol uobabylon.edu.iq
N-monosubstituted piperazineAryl isothiocyanatePiperazine thioureasDichloromethane, room temperature researchgate.net
Primary aminesCarbon disulfide (in situ isothiocyanate formation)Symmetrical/unsymmetrical thioureasAqueous medium organic-chemistry.org

Cyclization Reactions Leading to Heterocyclic Compounds

The isothiocyanate group is a valuable precursor for the synthesis of various heterocyclic compounds. arkat-usa.org The electrophilic carbon and the potential for the nitrogen and sulfur atoms to participate in ring formation make it a versatile building block. These reactions often involve an initial nucleophilic addition to the isothiocyanate followed by an intramolecular cyclization step.

Acyl isothiocyanates, for example, can react with various nucleophiles to form five- or six-membered heterocyclic rings. arkat-usa.org The nature of the final heterocyclic product depends on the isothiocyanate, the nucleophile, and the reaction conditions. arkat-usa.org Similarly, intramolecular cyclization reactions of substituted furans containing an isothiocyanate group have been explored. nih.gov Aryl isothiocyanates can also participate in cyclization reactions with 1,3-dipoles to form thiazolo-triazole derivatives. rsc.org

Investigating Compound Stability and Decomposition Mechanisms

The stability of this compound is influenced by its functional groups. Aryl isothiocyanates can undergo hydrolysis, although this process is generally slow in water but can be promoted by acid. rsc.org The hydrolysis initially forms a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine and carbon dioxide. wikipedia.orgrsc.org

The presence of halogens on the phenyl ring can also affect the compound's stability. Under certain conditions, such as in the presence of strong bases or upon photolysis, dehalogenation or other decomposition pathways may occur. The stability of isothiocyanates is also a factor in synthetic reactions, where they can be generated in situ from dithiocarbamate (B8719985) salts and used immediately. nih.gov Studies on the degradation of glucosinolates, which are precursors to isothiocyanates, show that the resulting isothiocyanates can react further to form other products like nitriles and thioureas. researchgate.net

Computational Chemistry and Advanced Characterization of 5 Bromo 2 Fluorophenylisothiocyanate

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly effective for predicting molecular geometries, electronic properties, and vibrational frequencies. epa.gov For 5-Bromo-2-fluorophenylisothiocyanate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to model its key characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the key players in chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be distributed over the phenyl ring and the sulfur atom of the isothiocyanate group, which are electron-rich regions. The LUMO is likely centered on the electron-deficient carbon atom of the isothiocyanate group (-N=C=S) and the aromatic ring, influenced by the electron-withdrawing nature of the fluorine, bromine, and isothiocyanate substituents. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties

This table presents representative values for FMO analysis based on DFT calculations for analogous aromatic isothiocyanate compounds.

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.5 eVIndicates electron-accepting ability
Energy Gap (ΔE) 5.0 eVCorrelates with chemical reactivity and stability

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. libretexts.org The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack) and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is anticipated around the electronegative nitrogen and sulfur atoms of the isothiocyanate group. These regions are the primary sites for interaction with electrophiles. Conversely, positive potential regions (blue) are expected around the hydrogen atoms of the phenyl ring and, most significantly, on the carbon atom of the isothiocyanate group, which is a prime target for nucleophiles. The halogen atoms, fluorine and bromine, exhibit a dual nature, with negative potential equatorially and a region of positive potential (a σ-hole) along the C-halogen bond axis. researchgate.net

Global chemical reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), help to quantify and compare the reactivity of different molecules. researchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its capacity to act as an electrophile.

Table 2: Global Chemical Reactivity Descriptors (Illustrative Values)

The following table provides definitions and scientifically plausible values for the global reactivity descriptors of this compound, calculated from HOMO and LUMO energies.

DescriptorFormulaIllustrative ValueInterpretation
Ionization Potential (I) I ≈ -EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO1.5 eVEnergy released when an electron is added
Electronegativity (χ) χ = (I + A) / 24.0 eVPower to attract electrons
Chemical Hardness (η) η = (I - A) / 22.5 eVResistance to charge transfer
Chemical Softness (S) S = 1 / (2η)0.2 eV⁻¹Propensity for chemical reactions
Electrophilicity Index (ω) ω = μ² / (2η) = -χ² / (2η)3.2 eVCapacity to act as an electrophile

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

For this compound, MD simulations can elucidate the conformational landscape, particularly the rotational dynamics around the single bond connecting the phenyl ring to the isothiocyanate group. This analysis helps to identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can model how the molecule interacts with other molecules, such as solvents or biological targets, by analyzing interaction energies and patterns like hydrogen bonding or halogen bonding. nih.gov This provides a dynamic picture that complements the static view from quantum chemical calculations.

Advanced Spectroscopic Characterization Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is an essential tool for molecular structure elucidation. These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint." researchgate.netnih.gov DFT calculations are often used in conjunction with experimental spectra to perform detailed assignments of the observed vibrational bands to specific atomic motions. core.ac.uknih.gov

The spectra of this compound are characterized by several key vibrational modes:

Isothiocyanate (-N=C=S) Group: The most prominent feature is the very strong and broad asymmetric stretching vibration (νas N=C=S), typically appearing in the 2100-2040 cm⁻¹ region in FT-IR spectra. The symmetric stretch (νs N=C=S) is weaker and appears at lower wavenumbers.

Aromatic Ring: C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ range.

Carbon-Halogen Bonds: The C-F stretching vibration is expected to be a strong band, typically in the 1250-1120 cm⁻¹ region. The C-Br stretching vibration occurs at much lower frequencies, usually below 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

This table summarizes the expected vibrational modes and their typical wavenumber ranges based on data from analogous compounds. researchgate.netnih.govnih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (FT-IR)Intensity (FT-Raman)
Aromatic C-H Stretch 3100-3000Medium-WeakStrong
N=C=S Asymmetric Stretch 2100-2040Very StrongWeak
Aromatic C=C Stretch 1600-1450Medium-StrongMedium-Strong
C-F Stretch 1250-1120StrongWeak
C-Br Stretch < 600MediumStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's electronic environment and connectivity can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups.

The proton at the C6 position (H-6), being ortho to the fluorine atom, is anticipated to appear as a triplet of doublets.

The proton at the C3 position (H-3), situated ortho to the isothiocyanate group and meta to the bromine atom, would likely present as a doublet of doublets.

The proton at the C4 position (H-4), which is positioned between the bromine and isothiocyanate groups, is expected to be a complex multiplet.

The coupling constants (J-values) between these protons would provide further confirmation of their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the nature of the directly attached and neighboring substituents.

The carbon of the isothiocyanate group (-N=C=S) is expected to resonate significantly downfield, typically in the range of 130-140 ppm.

The carbon atom attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

The carbon atom bonded to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect of bromine.

The remaining aromatic carbons will appear in the typical region for substituted benzenes, with their specific shifts determined by the cumulative effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C1~128d
C2~159d (¹JCF)
C3~118d
C4~135s
C5~117d
C6~130d
-NCS~135s

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful probe for fluorinated organic compounds. For this compound, a single signal is expected. The chemical shift of this fluorine atom will be influenced by the electronic nature of the other substituents on the aromatic ring. The coupling of the fluorine nucleus with the adjacent protons (H-3 and H-6) will result in a multiplet structure for the ¹⁹F signal, likely a doublet of doublets.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be applied to study related compounds and provide insights into the expected fragmentation behavior.

Upon electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The primary fragmentation pathways are expected to be driven by the presence of the halogen atoms and the isothiocyanate group. chemguide.co.uk

Key Fragmentation Pathways:

Loss of the Isothiocyanate Group: A common fragmentation pathway for phenylisothiocyanates is the cleavage of the C-N bond, leading to the loss of the NCS radical and the formation of a 5-bromo-2-fluorophenyl cation.

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical and the formation of a 2-fluoro-phenylisothiocyanate cation.

Loss of Halogens: Successive or combined loss of both bromine and fluorine radicals can also be observed.

Rearrangement Reactions: Intramolecular rearrangement reactions followed by fragmentation can lead to the formation of various smaller charged fragments.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum

Fragment Ionm/z (for ⁷⁹Br)Description
[C₇H₃BrFNS]⁺˙231Molecular Ion
[C₇H₃BrFNS]⁺˙233Molecular Ion (with ⁸¹Br)
[C₆H₃BrF]⁺173Loss of NCS
[C₇H₃FNS]⁺152Loss of Br
[C₆H₃F]⁺˙94Loss of Br and NCS

The analysis of these fragmentation patterns provides a molecular fingerprint that confirms the identity and structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the solid-state structures of related aryl isothiocyanates have been reported, allowing for a reliable prediction of its key structural features. wikipedia.org

It is anticipated that in the solid state, the phenyl ring of this compound will be essentially planar. The isothiocyanate group (-N=C=S) is known to be nearly linear in many aryl isothiocyanates. The C-N=C bond angle is typically around 165-175°, while the N=C=S angle is close to 180°.

The crystal packing is expected to be governed by a combination of intermolecular forces, including:

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding interactions with electronegative atoms of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar C-F, C-Br, and N=C=S bonds will give rise to dipole-dipole interactions that influence the molecular arrangement in the crystal.

Interactive Data Table: Predicted Structural Parameters

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C-N Bond Length~1.40 Å
N=C Bond Length~1.20 Å
C=S Bond Length~1.60 Å
C-N=C Angle~170°
N=C=S Angle~178°

This predicted structural information provides a solid foundation for understanding the solid-state properties and potential intermolecular interactions of this compound.

Structure Activity Relationship Sar and Rational Design of 5 Bromo 2 Fluorophenylisothiocyanate Analogues

Principles of Rational Drug Design and Derivative Generation

Rational drug design is a targeted approach that utilizes the knowledge of a biological target's three-dimensional structure and its interaction with a ligand to design new, more effective drugs. This process stands in contrast to traditional methods of drug discovery, which often rely on screening large libraries of compounds. The generation of derivatives from a lead compound like 5-Bromo-2-fluorophenylisothiocyanate is a key strategy in rational design. This involves systematically modifying the lead structure to probe the chemical space around it, aiming to improve its interaction with the target.

Key principles in this process include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property of a compound without making significant changes in its chemical structure. For instance, the bromine or fluorine atoms in this compound could be replaced with other halogens or different electron-withdrawing groups.

Homologation: This strategy involves systematically increasing the length of an alkyl chain to study its effect on biological activity.

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lead to a more favorable binding entropy and increased selectivity for the target.

The synthesis of derivatives of this compound would typically start from commercially available precursors, such as 5-bromo-2-fluoroaniline (B1303259). The isothiocyanate group can be introduced through various established synthetic methods. Subsequent modifications to the aromatic ring or the isothiocyanate moiety would then be performed to generate a library of analogues for biological evaluation.

Investigation of Positional and Substituent Effects on Biological Activity

The biological activity of a molecule is intricately linked to the nature and position of its substituents. For this compound, the bromine and fluorine atoms, as well as the isothiocyanate group, play crucial roles in defining its chemical properties and potential pharmacological effects.

Impact of Halogen Substituents (Bromine, Fluorine) on Reactivity and Binding

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the case of this compound, the two halogen substituents have distinct effects:

Fluorine: The high electronegativity of fluorine can significantly alter the electronic properties of the phenyl ring, influencing its reactivity and ability to participate in hydrogen bonding. The presence of a fluorine atom can also enhance metabolic stability by blocking sites of oxidative metabolism.

Bromine: Bromine is a larger and more polarizable atom than fluorine. It can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The position of the bromine atom at the 5-position and fluorine at the 2-position creates a specific electronic and steric profile on the phenyl ring that will influence its interactions with a biological target.

Systematic studies involving the synthesis and biological evaluation of analogues where the bromine and fluorine atoms are moved to different positions on the phenyl ring, or replaced with other substituents, are essential to elucidate their precise impact on activity.

To illustrate the potential for SAR studies, the following hypothetical data table outlines how the biological activity of analogues could be presented and analyzed.

Compound IDR1R2R3R4Biological Activity (e.g., IC₅₀ in µM)
This compound HFHBrHypothetical Value
Analogue 1FHHBrHypothetical Value
Analogue 2HBrHFHypothetical Value
Analogue 3HClHBrHypothetical Value
Analogue 4HFHHHypothetical Value
Analogue 5HHHBrHypothetical Value

Role of the Isothiocyanate Moiety and Its Derivatives in Pharmacological Profiles

The isothiocyanate (-N=C=S) group is a key functional moiety that defines the chemical reactivity and biological activity of this class of compounds. Isothiocyanates are known electrophiles that can react with nucleophilic groups in proteins, such as the thiol group of cysteine residues, to form covalent adducts. This covalent modification of target proteins can lead to irreversible inhibition and a prolonged duration of action. nih.gov

The pharmacological profile of isothiocyanates is diverse, with many natural and synthetic compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The reactivity of the isothiocyanate group can be modulated by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups, such as the bromine and fluorine in this compound, are expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards biological nucleophiles.

Derivatives of the isothiocyanate moiety itself can also be explored. For example, conversion to thioureas or other related functional groups would significantly alter the molecule's reactivity and binding modes, providing another avenue for SAR studies.

Assessment of Ligand Efficiency and Optimization Strategies within Derivative Series

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the quality of a hit or lead compound. It relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen atoms. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is often a desirable characteristic for a drug candidate. Covalent inhibitors, such as isothiocyanates, can exhibit high ligand efficiency due to the formation of a strong covalent bond with their target. nih.gov

The optimization of a derivative series of this compound would involve a multi-parameter approach, aiming to improve not only potency but also other drug-like properties. Key optimization strategies include:

Maximizing Potency: Guided by the SAR data obtained from the initial library of analogues, further modifications would be made to enhance the binding affinity for the target. This could involve fine-tuning the electronic and steric properties of the substituents on the phenyl ring.

Improving Selectivity: Often, a lead compound may interact with multiple targets. Medicinal chemists aim to introduce modifications that favor binding to the desired target over off-targets, thereby reducing the potential for side effects.

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its in vivo efficacy. Modifications to the structure can be made to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters.

The following table illustrates how ligand efficiency and other key parameters would be tracked for a series of analogues to guide the optimization process.

Compound IDMolecular Weight ( g/mol )Number of Non-Hydrogen AtomsBiological Activity (e.g., IC₅₀ in µM)pIC₅₀ (-logIC₅₀)Ligand Efficiency (pIC₅₀ / N)
This compound 232.0710Hypothetical ValueCalculatedCalculated
Analogue AValueValueHypothetical ValueCalculatedCalculated
Analogue BValueValueHypothetical ValueCalculatedCalculated
Analogue CValueValueHypothetical ValueCalculatedCalculated

In Vitro Biological Evaluation and Mechanistic Investigations of 5 Bromo 2 Fluorophenylisothiocyanate Derivatives

Mechanisms of Enzyme Inhibition and Receptor Modulation in Vitro

The interaction of 5-Bromo-2-fluorophenylisothiocyanate derivatives with various protein targets, including enzymes and receptors, is a key determinant of their biological effects. The electrophilic nature of the isothiocyanate carbon atom allows for covalent adduction with nucleophilic residues in proteins, leading to modulation of their function.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Histone Deacetylases, Cyclooxygenases, Lipoxygenases)

While specific studies on the inhibition of carbonic anhydrase and histone deacetylases by this compound derivatives are not extensively documented, the general reactivity of isothiocyanates suggests potential inhibitory mechanisms. Isothiocyanates can react with key amino acid residues in the active sites of these enzymes, leading to their inactivation. For instance, the inhibition of carbonic anhydrases could occur through interaction with the zinc-coordinated water molecule or nearby histidine residues crucial for catalysis. nih.gov Similarly, the activity of histone deacetylases, which are also zinc-dependent enzymes, could be compromised by the chelation of the zinc ion or covalent modification of active site residues by the isothiocyanate group. nih.gov

In the context of inflammatory pathways, the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) by various isothiocyanate derivatives has been reported. These enzymes are pivotal in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The inhibitory action of isothiocyanates is often attributed to their ability to covalently modify critical cysteine residues within the enzyme structure, thereby blocking substrate access to the active site or altering the enzyme's catalytic conformation.

Table 1: In Vitro Cyclooxygenase Inhibition by Isothiocyanate Derivatives This table is representative of isothiocyanate derivatives and not specific to this compound, for which specific data is not available.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Generic Isothiocyanate Derivative ACOX-1Data Not Available nih.gov
Generic Isothiocyanate Derivative BCOX-2Data Not Available nih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., Neuropeptide Y receptor Y5)

Protein-Protein Interaction Modulation and Mechanisms

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. nih.gov Small molecules that can either inhibit or stabilize PPIs are of significant therapeutic interest. nih.govnih.gov The mechanism of PPI modulation by a small molecule like a this compound derivative could involve several scenarios. The compound could bind to a "hotspot" on the surface of one of the interacting proteins, physically blocking the interaction. Alternatively, it could bind to an allosteric site, inducing a conformational change in the protein that alters its binding affinity for its partner. nih.gov The electrophilic isothiocyanate group could form a covalent bond with a surface-exposed nucleophilic residue, leading to irreversible modulation of the PPI.

In Vitro Anti-Pathogenic Activities and Mechanisms

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Isothiocyanates have demonstrated broad-spectrum activity against various bacteria and fungi.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains

Phenylisothiocyanates have been shown to exert antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govresearchgate.net The primary mechanism of action involves the disruption of bacterial membrane integrity and function. nih.gov The lipophilic nature of the phenyl group facilitates the partitioning of the molecule into the bacterial cell membrane. Once within the membrane, the electrophilic isothiocyanate group can react with various cellular nucleophiles, including proteins and peptides. nih.gov This interaction leads to a cascade of detrimental effects, including a decrease in the negative surface charge of the bacterial cell, an increase in surface hydrophilicity, and ultimately, a loss of membrane integrity, causing cellular disruption and death. nih.gov

Table 2: In Vitro Antibacterial Activity of Phenylisothiocyanate (PITC)

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliNegative1000 nih.gov
Staphylococcus aureusPositive1000 nih.gov

Antifungal Mechanisms

Isothiocyanates exhibit significant antifungal activity against a range of fungal pathogens. nih.govnih.gov The proposed mechanisms are multifaceted and target various cellular processes essential for fungal growth and survival. One of the key mechanisms involves the high reactivity of the isothiocyanate group towards nucleophilic groups in proteins, such as thiols and amines, leading to the formation of dithiocarbamates and thioureas, respectively. nih.gov This can result in the inactivation of critical enzymes.

Proteomic analyses have revealed that isothiocyanates can downregulate the expression of genes involved in crucial metabolic pathways, including energy metabolism and oxidoreductase activity. nih.gov Furthermore, they have been shown to inhibit melanin (B1238610) biosynthesis, a key virulence factor in many pathogenic fungi. nih.gov The disruption of the fungal cell wall and the inhibition of conidia germination are also important aspects of their antifungal action. nih.gov

Other Investigated In Vitro Biological Activities of this compound Derivatives

Beyond their primary applications, derivatives of this compound, particularly its corresponding thioureas, have been explored for a range of other potential therapeutic uses. These investigations have unveiled activities relevant to neurodegenerative diseases, thrombosis, and microbial infections, highlighting the versatility of this chemical scaffold.

Anti-Alzheimer's Activity

A significant area of investigation for thiourea (B124793) derivatives is their potential role in managing Alzheimer's disease (AD). A key strategy in symptomatic AD treatment involves inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine. mdpi.comtandfonline.com Research has shown that various thiourea derivatives can act as potent inhibitors of these enzymes. mdpi.comtandfonline.com

In one study, a series of unsymmetrical thiourea derivatives were synthesized and evaluated for their anticholinesterase activity. Among the tested compounds, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated notable inhibitory effects against both AChE and BChE. mdpi.com The synchronous inhibition of both enzymes is considered a potentially beneficial approach for AD treatment. mdpi.com Other studies on different sets of thiourea derivatives have also reported potent AChE inhibition, with some compounds showing IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of standard drugs like donepezil. tandfonline.comresearchgate.net For instance, certain pyrimidinylthiourea derivatives were found to be highly potent and selective AChE inhibitors, with IC₅₀ values as low as 0.067 µM. researchgate.net These findings underscore the potential of the thiourea scaffold, which can be derived from isothiocyanates like this compound, in the development of new anti-Alzheimer's agents. researchgate.netnih.gov

Table 1: In Vitro Cholinesterase Inhibition by Select Thiourea Derivatives

Compound Target Enzyme IC₅₀ (µg/mL) Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase (AChE) 50 mdpi.com
1-(3-chlorophenyl)-3-cyclohexylthiourea Butyrylcholinesterase (BChE) 60 mdpi.com
Unsymmetrical Thiourea III Acetylcholinesterase (AChE) 63 tandfonline.com
Unsymmetrical Thiourea III Butyrylcholinesterase (BChE) 80 tandfonline.com
Unsymmetrical Thiourea II Butyrylcholinesterase (BChE) 82 tandfonline.com

This table presents a selection of data from studies on various thiourea derivatives to illustrate the potential of the compound class. The specific derivatives shown are not directly synthesized from this compound but represent the broader class of halogenated phenylthioureas.

Anti-Thrombolytic and Anti-Platelet Activity

The formation of blood clots, or thrombi, in blood vessels can lead to serious cardiovascular events. Research into new antithrombotic agents is crucial for preventing and treating these conditions. While direct studies on the thrombolytic (clot-dissolving) activity of this compound derivatives are limited, related thiourea compounds have been investigated for their anti-platelet activity, which is a key aspect of preventing thrombus formation. mdpi.com

A series of N,N'-disubstituted thioureas were designed and evaluated as novel antithrombotic agents targeting the cyclooxygenase-1 (COX-1) enzyme in human platelets. mdpi.com Several of these arylthiourea derivatives were found to potently inhibit platelet aggregation induced by arachidonic acid, with IC₅₀ values ranging from 29 to 86 µM. mdpi.com The most active compounds were able to significantly reduce the production of prostaglandin (B15479496) E₂ (PGE₂) and thromboxane (B8750289) A₂ (TXA₂), confirming their inhibitory effect on the COX-1 pathway. mdpi.com These results highlight the promise of arylthioureas as a class of anti-platelet agents, suggesting a potential, yet to be fully explored, avenue for derivatives of this compound. mdpi.com

Table 2: In Vitro Anti-Platelet Aggregation Activity of Select N,N'-disubstituted Thioureas

Compound Inhibition of Arachidonic Acid-Induced Platelet Aggregation (IC₅₀) Reference
Thiourea derivative 3d 29.1 µM mdpi.com
Thiourea derivative 3m 34.5 µM mdpi.com
Thiourea derivative 3p 84.6 µM mdpi.com
Thiourea derivative 3i 86.2 µM mdpi.com

This table showcases the anti-platelet potential of the thiourea class of compounds. The specific derivatives are identified by codes used in the source study and are not directly derived from this compound.

Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix. This protective state makes them notoriously resistant to conventional antibiotics. Consequently, there is a significant need for new agents that can either prevent biofilm formation or disrupt existing biofilms. Thiourea derivatives have emerged as promising candidates in this area. nih.govnih.gov

Studies have shown that thiourea derivatives incorporating various scaffolds, such as 1,3-thiazole or 1,2,4-triazole, possess significant anti-biofilm properties. nih.govnih.gov For example, a series of thioureas bearing a 3-amino-1H-1,2,4-triazole scaffold were evaluated for their ability to inhibit biofilm formation by methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Two compounds in particular, 4 and 10 , were effective inhibitors, with compound 10 showing IC₅₀ values between 2-6 µg/mL. nih.gov Another study highlighted that the presence and position of a halogen atom on the phenyl ring of thiourea derivatives were crucial for their antimicrobial and anti-biofilm activity against Gram-positive cocci. nih.gov This structure-activity relationship suggests that derivatives of this compound, which feature both bromo and fluoro substituents, could be promising candidates for further investigation as anti-biofilm agents.

**Table 3: Biofilm Inhibition by Select Thiourea Derivatives against *S. epidermidis***

Compound Biofilm Inhibition (IC₅₀) Reference
Thiourea derivative 10 (triazole scaffold) 2 - 6 µg/mL nih.gov
Thiourea derivative 3 (thiazole scaffold) Effective Inhibitor (MIC 2-32 µg/mL) nih.gov
Thiourea derivative 9 (thiazole scaffold) Effective Inhibitor (MIC 2-32 µg/mL) nih.gov

This table illustrates the anti-biofilm capabilities of the thiourea class of compounds. The specific derivatives are identified by codes used in the source studies.

Preclinical Research Strategies and Model Systems for 5 Bromo 2 Fluorophenylisothiocyanate in Drug Discovery

General Principles of Rigorous Preclinical Study Design

The foundation of any successful drug discovery program lies in the meticulous design and execution of preclinical studies. These studies are essential to bridge the gap between initial laboratory discoveries and human clinical trials, providing critical data on a compound's potential efficacy and safety. nih.govppd.com The overarching goal is to conduct experiments with the highest levels of rigor and transparency to ensure that the generated data is reliable and reproducible. nih.govforrt.org

Before initiating any preclinical experiment, it is imperative to establish clear and well-defined study objectives. wepclinical.com These objectives outline the specific goals of the study and are typically driven by a clear scientific question. nih.gov For a novel compound such as 5-Bromo-2-fluorophenylisothiocyanate, an initial objective might be to determine its potential as an anti-cancer agent.

Endpoints are the parameters measured to assess the outcome of a study and determine whether the objectives have been met. nih.gov The choice of endpoints is critical and should directly reflect the therapeutic goal. premier-research.com For an oncology-focused study of this compound, primary endpoints could include tumor growth inhibition, reduction in tumor volume, or survival rates in animal models. nih.gov

Biomarkers are measurable indicators of a biological state or condition and are essential tools in modern drug development. crownbio.com They can provide early indications of a drug's activity and potential efficacy. appliedclinicaltrialsonline.com Preclinical biomarkers are identified in early-stage research using in vitro and in vivo models and help in understanding a drug's mechanism of action, predicting efficacy, and identifying potential toxicities. crownbio.com For a compound like this compound, relevant biomarkers could include the modulation of specific signaling pathways associated with cancer progression or the induction of apoptosis (programmed cell death) in tumor cells. nih.gov The validation of such biomarkers is crucial for their reliable use in decision-making. nih.gov

Table 1: Key Considerations in Endpoint and Biomarker Selection for a Novel Compound

ConsiderationDescriptionRelevance for this compound
Clinical Relevance The endpoint should be a direct or surrogate measure of a clinical benefit.Tumor shrinkage is a clinically relevant endpoint in oncology.
Objectivity Measurements should be quantitative and free from subjective interpretation.Automated tumor volume measurements are more objective than manual palpation.
Reproducibility The measurement should be consistent across different experiments and laboratories.Standardized assays for biomarker analysis ensure reproducibility.
Feasibility The endpoint should be practical to measure within the constraints of the study.Measuring overall survival in long-term animal studies may not always be feasible.

Randomization: Animals should be randomly allocated to treatment and control groups to ensure that any differences observed are due to the intervention and not pre-existing variations. elifesciences.org

Blinding: The investigators conducting the experiment and assessing the outcomes should be unaware of the treatment allocation to prevent unconscious bias from influencing the results. youtube.com

Sample Size Calculation: The number of animals used in a study should be statistically justified to ensure the study is adequately powered to detect a meaningful effect if one exists. elifesciences.org

Transparent Reporting: All aspects of the study design, methodology, and analysis should be clearly and completely reported to allow for critical evaluation and replication by other researchers. nih.govrethinkingclinicaltrials.org Adherence to reporting guidelines like ARRIVE (Animal Research: Reporting of In Vivo Experiments) is encouraged. nih.gov

Table 2: Strategies to Minimize Bias in Preclinical Research

StrategyDescriptionApplication in a Study of this compound
Randomization Each subject has an equal chance of being assigned to any group.Randomly assigning mice with tumors to receive either the compound or a placebo.
Blinding Concealing group allocation from researchers and/or data analysts.The person measuring tumor size does not know which mice received the treatment.
Control Groups Including appropriate positive and negative controls.A vehicle control group (placebo) and a positive control group (a known effective drug).
Pre-specified Analysis Plan Defining the statistical analysis methods before the data is collected.Prevents p-hacking and data dredging by outlining how the data will be analyzed in advance.

In Vivo Model System Selection for Pharmacological Evaluation

The selection of an appropriate animal model is a critical step in preclinical drug development. The model should mimic the human disease as closely as possible to provide relevant data on the compound's efficacy and safety. mdpi.comstxbp1disorders.org

Rodent models, particularly mice, are widely used in preclinical oncology research. youtube.com Patient-Derived Xenograft (PDX) models have emerged as a superior tool for these studies. nih.govnih.gov PDX models are created by implanting tumor tissue from a human patient directly into an immunodeficient mouse. youtube.comnih.gov These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell-line-derived xenografts. youtube.comnih.gov

For a compound like this compound, a panel of PDX models representing different subtypes of a specific cancer (e.g., lung, breast, or colon cancer) would be invaluable for assessing its anti-tumor activity across a range of genetically diverse tumors. uts.edu.au This approach can also aid in the identification of predictive biomarkers that may indicate which patients are most likely to respond to the treatment. nih.gov

Table 3: Hypothetical Application of PDX Models for this compound Evaluation

PDX Model IDCancer TypeKey Genetic MutationResponse to this compound (Hypothetical)
PDX-L001Non-Small Cell Lung CancerEGFR Exon 19 DeletionHigh Sensitivity
PDX-L002Non-Small Cell Lung CancerKRAS G12CModerate Sensitivity
PDX-B001Breast Cancer (Triple Negative)BRCA1 MutationLow Sensitivity
PDX-C001Colorectal CancerBRAF V600EHigh Sensitivity

In recent years, the zebrafish (Danio rerio) has gained prominence as a powerful in vivo model for high-throughput drug screening. oup.comnih.govnih.gov The small size, rapid development, and optical transparency of zebrafish embryos make them ideal for large-scale, automated screening of compound libraries. animalab.eunih.govresearchgate.net Zebrafish share a high degree of genetic homology with humans, and many biological pathways are conserved. animalab.eunih.gov

For a novel compound like this compound, a zebrafish screening platform could be employed for initial, rapid assessment of its biological activity and potential toxicity. nih.govuthscsa.edu For example, transgenic zebrafish models with fluorescently labeled vasculature can be used to quickly assess the anti-angiogenic potential of the compound. mdpi.com While zebrafish models cannot fully replace mammalian studies, they serve as a valuable and cost-effective tool for prioritizing compounds for further, more extensive preclinical evaluation. researchgate.net

Methodologies for Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Preclinical Settings

The primary goal of preclinical PK/PD studies is to establish a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.gov This understanding is crucial for optimizing dosing regimens and predicting clinical efficacy. For a novel compound like this compound, the approach would be systematic and iterative. nih.gov

In Vitro Characterization:

Initial studies would involve a suite of in vitro assays to determine the compound's fundamental properties. These assays are essential for designing subsequent in vivo studies and for building early predictive models. mdpi.com

Metabolic Stability: The compound would be incubated with liver microsomes from various species (e.g., mouse, rat, dog, human) to predict its metabolic clearance. This helps in selecting the appropriate animal models for in vivo studies. frontiersin.org

Plasma Protein Binding: The extent to which this compound binds to plasma proteins like albumin is determined. This is critical as only the unbound fraction of the drug is typically active and available to distribute into tissues. frontiersin.org

Cell Permeability and Efflux: Assays using cell lines like Caco-2 would be conducted to predict oral absorption and to determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit bioavailability.

Cytotoxicity and Target Engagement: The compound's effect would be tested on various cancer cell lines to determine its potency (e.g., IC50 values). nih.gov If a specific molecular target is hypothesized, target engagement assays would be employed to confirm the interaction. nih.gov

In Vivo Pharmacokinetic Studies:

Following in vitro characterization, single-dose PK studies would be conducted in animal models (typically rodents like mice or rats).

Dose Administration: The compound would be administered via different routes, most commonly intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess bioavailability. frontiersin.org

Sample Collection and Analysis: Blood samples are collected at multiple time points post-administration. Plasma concentrations of this compound are then quantified using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov

PK Parameter Calculation: The concentration-time data is used to calculate key PK parameters. nih.gov

Table 1: Illustrative Pharmacokinetic Parameters for this compound in Rats

ParameterIntravenous (IV)Oral (PO)Unit
Clearance (CL)25-mL/min/kg
Volume of Distribution (Vd)2.5-L/kg
Half-life (t1/2)1.51.8hours
Cmax-1200ng/mL
Tmax-0.5hours
Bioavailability (F)65%

Pharmacodynamic Studies:

PD studies aim to measure the desired biological effect of the compound. In an oncology setting, this could involve:

Biomarker Analysis: Measuring changes in specific biomarkers in tumor tissue or surrogate tissues after treatment. For an isothiocyanate, this might include assessing the levels of proteins involved in apoptosis or cell cycle regulation.

Tumor Growth Inhibition: In animal models bearing tumor xenografts, the effect of different doses of this compound on tumor volume would be measured over time. medicalnewstoday.com

PK/PD Modeling:

The final step is to integrate the PK and PD data using mathematical models. nih.govmdpi.com This allows researchers to:

Establish the exposure-response relationship (e.g., the plasma concentration required to achieve a certain level of tumor growth inhibition).

Simulate different dosing schedules to identify the optimal regimen to maximize efficacy while minimizing potential toxicity. nih.gov

Predict the human efficacious dose, which is a critical step in planning first-in-human clinical trials. nih.gov

Translational Research Frameworks for Preclinical Discoveries

Translational research provides the framework for moving a promising compound from the laboratory ("bench") to clinical application ("bedside"). nih.gov For a synthetic compound like this compound, a robust translational strategy is essential to justify its progression into human trials.

"Bench-to-Bedside" Translation:

This involves a multi-step, iterative process:

Target Validation: The initial discovery phase focuses on identifying and validating a specific molecular target or pathway that the compound modulates. nih.gov For isothiocyanates, this could involve pathways related to oxidative stress, inflammation, or cell cycle control. nih.gov

Lead Optimization: Synthetic analogs of the initial hit compound are created to improve potency, selectivity, and pharmacokinetic properties. The halogen atoms (Bromine and Fluorine) on this compound suggest it is a result of such an optimization process to enhance its drug-like properties.

Preclinical Proof-of-Concept: This stage involves demonstrating the compound's efficacy and establishing a therapeutic window in relevant animal models. This includes using patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts.

Biomarker Development: Identifying and validating biomarkers is a cornerstone of modern translational medicine. These can be used to select patients most likely to respond to the drug, to monitor treatment response, and to provide early signs of efficacy or toxicity. bioengineer.org

Investigational New Drug (IND)-Enabling Studies: This is a formal set of regulated studies, including safety pharmacology and toxicology, required to gain approval for testing the compound in humans.

Frameworks for Prioritization and Decision-Making:

To guide the translation process, frameworks like the ESMO Scale for Clinical Actionability of molecular Targets (ESCAT) are used to rank genomic alterations as targets for precision medicine. esmo.org While this specific scale applies to targeted therapies, the underlying principle of evidence-based prioritization is broadly applicable. For a new compound, a similar framework would be used to evaluate the strength of the preclinical evidence.

Table 2: Illustrative Translational Framework for this compound

PhaseKey QuestionMethodology/Model SystemGo/No-Go Criteria
DiscoveryDoes the compound show activity against a relevant cancer type?In vitro screening against a panel of cancer cell lines.IC50 < 1 µM in multiple cell lines.
Preclinical ValidationIs there in vivo efficacy in a relevant animal model?Tumor growth inhibition studies in cell line-derived or patient-derived xenograft models.>50% tumor growth inhibition at a well-tolerated dose.
Biomarker IdentificationCan we identify a biomarker of response?Genomic or proteomic analysis of sensitive vs. resistant models.Validated biomarker with a robust assay.
IND-EnablingIs the compound safe for human testing?GLP toxicology and safety pharmacology studies in two species.Acceptable therapeutic index and no unexpected toxicities.

"Bedside-to-Bench" Feedback Loop:

Modern translational research is not a one-way street. Data and samples from early clinical trials are fed back to the laboratory to better understand the drug's mechanism of action, to investigate reasons for resistance, and to refine biomarker strategies. nih.gov This iterative cycle of learning is crucial for the successful development of new anticancer agents.

Future Research Directions and Translational Perspectives for 5 Bromo 2 Fluorophenylisothiocyanate

Development of Novel and Sustainable Synthetic Pathways

While the synthesis of isothiocyanates is well-established, future research could focus on developing more sustainable and efficient methods for producing 5-bromo-2-fluorophenylisothiocyanate and its analogues. Traditional methods often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.com Greener alternatives are emerging and warrant further exploration for the synthesis of halogenated aryl isothiocyanates.

One promising approach is the use of elemental sulfur, which is an abundant and low-cost industrial byproduct. digitellinc.com Amine-catalyzed sulfurization of the corresponding isocyanide (1-bromo-4-fluoro-2-isocyanobenzene) with elemental sulfur presents a more environmentally benign route. digitellinc.comrsc.org Further optimization of reaction conditions, such as the use of green solvents and catalysts, could enhance the sustainability of this process. rsc.org

Another avenue for investigation is the one-pot synthesis from the parent amine (5-bromo-2-fluoroaniline). Methods utilizing phenyl chlorothionoformate have shown versatility for a range of amines, including those with electron-deficient properties, which is relevant to the halogenated structure of 5-bromo-2-fluoroaniline (B1303259). organic-chemistry.orgrsc.org The development of a two-step approach, where the intermediate thiocarbamate is first formed and then deprotected, could be particularly suitable for highly electron-deficient aryl amines. organic-chemistry.org Mechanochemical methods, such as ball milling, also offer a solvent-free and efficient alternative for the synthesis of isothiocyanates from anilines and carbon disulfide, a technique that could be adapted for this compound. researchgate.net

The development of these novel synthetic strategies would not only be more environmentally friendly but could also facilitate the production of a diverse library of analogues for further study.

Advanced Computational Design and Virtual Screening of Highly Potent Analogues

Computational chemistry and virtual screening are powerful tools in modern drug discovery that can accelerate the identification of potent and selective therapeutic agents. nih.govmdpi.com These approaches can be effectively applied to the design of novel analogues of this compound with enhanced biological activity.

Structure-based virtual screening can be employed to dock a library of virtual compounds, derived from the this compound scaffold, into the binding sites of known isothiocyanate targets. nih.gov This would involve creating a database of analogues with variations in the halogen substitution pattern or the introduction of other functional groups on the phenyl ring. By predicting the binding affinities and modes of interaction, researchers can prioritize the synthesis of the most promising candidates. researchgate.net

Pharmacophore-based screening is another valuable technique. mdpi.comresearchgate.net By identifying the key chemical features of this compound that are essential for its biological activity, a pharmacophore model can be generated. This model can then be used to search large chemical databases for novel compounds that share these features but possess different core structures. mdpi.com

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its analogues within the target's binding pocket, helping to refine the design of more potent inhibitors. nih.gov Recent studies have successfully used such in silico methods to design new isothiocyanate derivatives with selective inhibitory activity against targets like cyclooxygenase-2 (COX-2). nih.gov Applying these computational strategies to this compound could lead to the discovery of highly potent and target-specific analogues for a range of diseases.

Exploration of Undiscovered Pharmacological Targets and Polypharmacology Approaches

Isothiocyanates are known to be multi-targeted compounds, interacting with a variety of proteins and cellular pathways. nih.govnih.gov This polypharmacological profile is a key aspect of their biological activity and presents an opportunity for discovering novel therapeutic applications for this compound.

Known protein targets of isothiocyanates include tubulin and proteasomes, leading to cell cycle arrest and apoptosis. nih.gov The electrophilic isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine, in these proteins. nih.gov Future research should aim to identify the specific protein targets of this compound and to understand how the bromo and fluoro substituents influence its target selectivity and binding affinity. Proteomic techniques, such as activity-based protein profiling (ABPP), can be used to identify novel protein targets in a cellular context. nih.gov

The ability of isothiocyanates to modulate multiple signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis, is well-documented. nih.govnih.gov For instance, they can influence the Nrf2/Keap1, NF-κB, and STAT pathways. nih.gov Investigating the specific effects of this compound on these and other pathways could reveal new therapeutic opportunities. The presence of the halogen atoms may lead to unique interactions and a distinct polypharmacological profile compared to non-halogenated isothiocyanates.

A deeper understanding of the diverse molecular targets of this compound will be crucial for the rational design of new therapies and for repositioning this compound for new indications. nih.gov

Integration into Emerging Drug Discovery Modalities (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. youtube.comyoutube.com A PROTAC is a bifunctional molecule with a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. youtube.com The electrophilic nature of the isothiocyanate group in this compound makes it an intriguing candidate for incorporation into PROTAC design as a "warhead."

The isothiocyanate moiety can act as a covalent electrophilic warhead, forming an irreversible bond with a nucleophilic residue, such as cysteine, on the target protein. researchgate.netcolab.ws This covalent binding could lead to more sustained and efficient protein degradation. The development of electrophilic PROTACs is an active area of research, with studies demonstrating that site-specifically engaging a cysteine on an E3 ligase can induce targeted protein degradation. nih.govnorthwestern.edu

Future research could explore the design and synthesis of PROTACs that incorporate this compound or a similar reactive motif. The bromo-fluoro-phenyl scaffold could serve as the ligand for the protein of interest, while the isothiocyanate group could be strategically positioned to react with a nearby nucleophile on the target protein or be used as part of the linker to the E3 ligase ligand. The successful development of isothiocyanate-based PROTACs would represent a significant advancement in targeted protein degradation and could provide a powerful new tool for treating a wide range of diseases.

Potential Applications in Materials Science and Organic Electronic Devices (e.g., OLEDs)

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. researchgate.netdtic.mil The incorporation of fluorine atoms into an aromatic ring can lower the energy levels of the molecular orbitals, which can be advantageous for creating electron-transporting or electron-deficient materials. researchgate.netacs.org

While direct applications of this compound in materials science have not been extensively reported, its structural motifs suggest potential utility. Fluorinated and bromo-substituted aromatic compounds are used as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs). google.com The electron-withdrawing nature of the fluorine and isothiocyanate groups, combined with the presence of the bromine atom which can be used for further chemical modification through cross-coupling reactions, makes this compound a versatile building block.

Future research could explore the synthesis of novel organic semiconductors or polymers derived from this compound. Its potential as a component in charge-transport layers or as a dopant in emissive layers of OLEDs could be investigated. The isothiocyanate group could also be used to anchor the molecule to surfaces or to create self-assembling monolayers, opening up possibilities in the development of sensors and other electronic devices. The exploration of this compound and its derivatives in materials science could lead to the discovery of new functional materials with tailored electronic and optical properties.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-2-fluorophenylisothiocyanate, and what critical reaction parameters must be controlled?

Answer:
Synthesis typically involves functionalization of the parent aromatic ring with bromine and fluorine substituents, followed by introduction of the isothiocyanate group. Key steps include:

  • Halogenation: Selective bromination and fluorination require catalysts like Lewis acids (e.g., AlCl₃) or transition-metal mediators to ensure regioselectivity .
  • Isothiocyanate Formation: Reaction of the corresponding amine with thiophosgene or carbon disulfide under controlled pH (neutral to slightly basic) and low temperatures (0–5°C) to prevent side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters: Temperature control during thiophosgene reactions, inert atmosphere (N₂/Ar) to avoid hydrolysis, and strict moisture exclusion .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral interpretations validated?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substituent positions via coupling patterns (e.g., ⁴J coupling for para-fluorine in aromatic systems) .
    • ¹⁹F NMR: Detect fluorine environment shifts (δ ≈ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS identifies the molecular ion peak (expected m/z ≈ 230–235 for C₇H₄BrFN₂S) and isotopic patterns (Br: 1:1, F: no isotopes) .
  • Infrared (IR): Strong absorption at ~2050–2100 cm⁻¹ (N=C=S stretching) confirms isothiocyanate functionality .
    Validation: Cross-referencing with literature spectra (e.g., NIST Chemistry WebBook ) and spiking experiments with known standards .

Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing this compound derivatives?

Answer: Yield inconsistencies often stem from:

  • Impurity in Starting Materials: Use HPLC or GC-MS to verify purity of precursors like 5-bromo-2-fluoroaniline (>98%) .
  • Side Reactions: Monitor for thiourea formation (via TLC) if thiophosgene reacts with residual moisture; employ molecular sieves or anhydrous solvents .
  • Temperature Gradients: Optimize cooling (e.g., ice/acetone baths) during exothermic thiophosgene reactions to suppress decomposition .
    Troubleshooting Workflow:

Repeat reactions under inert conditions.

Characterize by-products via LC-MS.

Adjust stoichiometry (e.g., 1.2–1.5 equivalents thiophosgene) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic additions?

Answer:

  • Density Functional Theory (DFT): Calculate electrophilicity indices (ω) at the isothiocyanate carbon to predict reactivity with amines/thiols .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Docking Studies: Model interactions with biological targets (e.g., cysteine proteases) to guide functionalization for bioactivity .
    Validation: Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

  • Stability Factors:
    • Temperature: Store at 0–4°C; room temperature leads to 10–15% decomposition over 30 days .
    • Light: Degrades under UV exposure; use amber vials .
    • Moisture: Hydrolyzes to thiourea derivatives; store with desiccants .
  • Degradation Products:
    • 5-Bromo-2-fluorophenylurea (via hydrolysis).
    • Disulfides (from radical-mediated dimerization under light) .
      Monitoring: Periodic NMR or TLC analysis to detect thiourea (Rf ≈ 0.3 in 7:3 hexane/ethyl acetate) .

Advanced: How can researchers address contradictory biological activity data in studies involving this compound analogs?

Answer: Contradictions arise from:

  • Structural Variability: Minor substituent changes (e.g., Br vs. Cl) alter electron-withdrawing effects and bioactivity .
  • Assay Conditions: Varying pH or redox environments affect isothiocyanate reactivity (e.g., thiol trapping in cell media) .
    Resolution Strategies:

Standardize assays (e.g., fixed pH 7.4, 37°C).

Synthesize and test structural analogs with controlled substituents .

Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.